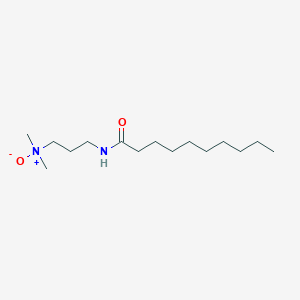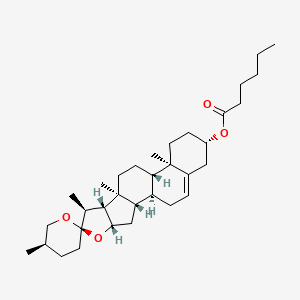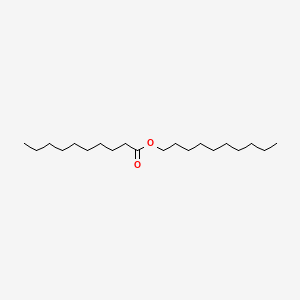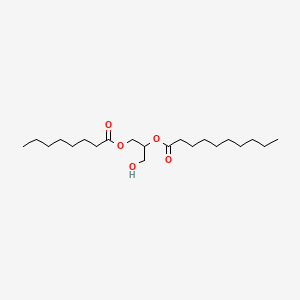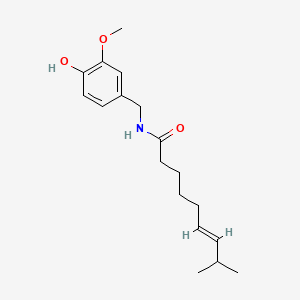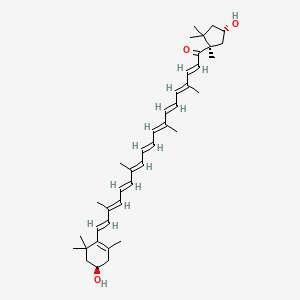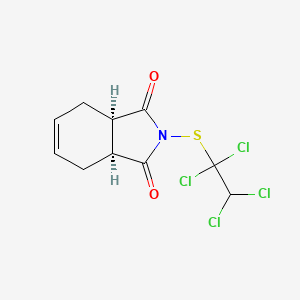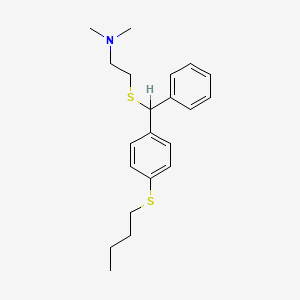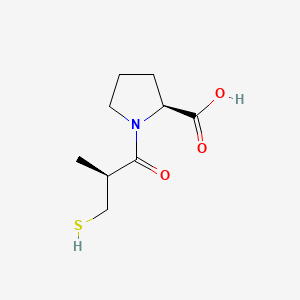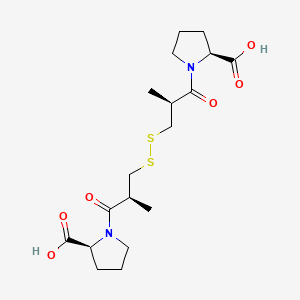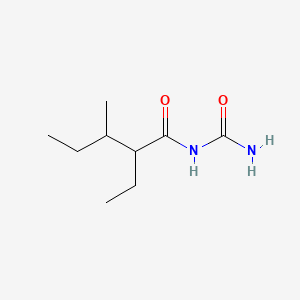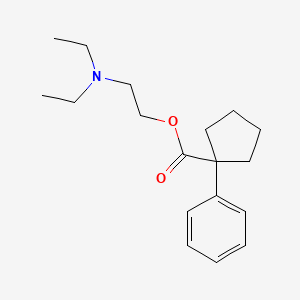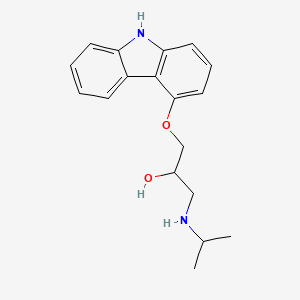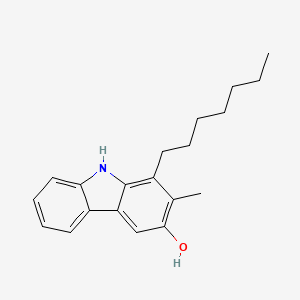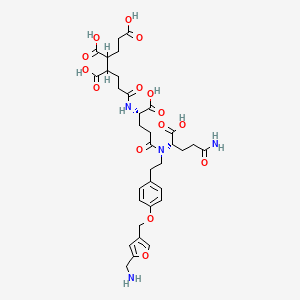
7-(((S)-4-(((S)-4-amino-1-carboxy-4-oxobutyl)(4-((5-(aminomethyl)furan-3-yl)methoxy)phenethyl)amino)-1-carboxy-4-oxobutyl)amino)-7-oxoheptane-1,3,4-tricarboxylic acid
Overview
Description
The compound 7-(((S)-4-(((S)-4-amino-1-carboxy-4-oxobutyl)(4-((5-(aminomethyl)furan-3-yl)methoxy)phenethyl)amino)-1-carboxy-4-oxobutyl)amino)-7-oxoheptane-1,3,4-tricarboxylic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, carboxy, and oxo groups, as well as a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(((S)-4-(((S)-4-amino-1-carboxy-4-oxobutyl)(4-((5-(aminomethyl)furan-3-yl)methoxy)phenethyl)amino)-1-carboxy-4-oxobutyl)amino)-7-oxoheptane-1,3,4-tricarboxylic acid typically involves multi-step organic synthesis Subsequent steps involve the formation of the phenyl ring and the attachment of the ethyl and butyl groups
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
7-(((S)-4-(((S)-4-amino-1-carboxy-4-oxobutyl)(4-((5-(aminomethyl)furan-3-yl)methoxy)phenethyl)amino)-1-carboxy-4-oxobutyl)amino)-7-oxoheptane-1,3,4-tricarboxylic acid: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form additional oxo groups or other oxidized derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups or reduce other functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction may produce hydroxyl derivatives. Substitution reactions can result in a wide range of products depending on the substituent introduced.
Scientific Research Applications
7-(((S)-4-(((S)-4-amino-1-carboxy-4-oxobutyl)(4-((5-(aminomethyl)furan-3-yl)methoxy)phenethyl)amino)-1-carboxy-4-oxobutyl)amino)-7-oxoheptane-1,3,4-tricarboxylic acid: has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may be used in studies related to enzyme interactions, protein binding, or cellular uptake mechanisms.
Industry: The compound can be used in the development of new materials, coatings, or other industrial products.
Mechanism of Action
The mechanism of action of 7-(((S)-4-(((S)-4-amino-1-carboxy-4-oxobutyl)(4-((5-(aminomethyl)furan-3-yl)methoxy)phenethyl)amino)-1-carboxy-4-oxobutyl)amino)-7-oxoheptane-1,3,4-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7-(((S)-4-(((S)-4-amino-1-carboxy-4-oxobutyl)(4-((5-(aminomethyl)furan-3-yl)methoxy)phenethyl)amino)-1-carboxy-4-oxobutyl)amino)-7-oxoheptane-1,3,4-tricarboxylic acid: shares similarities with other compounds containing furan rings, amino groups, and carboxylic acids.
This compound: is unique due to its specific combination of functional groups and overall structure.
Uniqueness
The uniqueness of This compound lies in its intricate structure, which allows for diverse chemical reactivity and potential applications across various fields. Its combination of functional groups provides a versatile platform for further chemical modifications and applications.
Properties
CAS No. |
89873-36-9 |
|---|---|
Molecular Formula |
C34H44N4O15 |
Molecular Weight |
748.7 g/mol |
IUPAC Name |
7-[[(1S)-4-[[(1S)-4-amino-1-carboxy-4-oxobutyl]-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid |
InChI |
InChI=1S/C34H44N4O15/c35-16-22-15-20(18-53-22)17-52-21-3-1-19(2-4-21)13-14-38(26(34(50)51)8-9-27(36)39)29(41)11-7-25(33(48)49)37-28(40)10-5-23(31(44)45)24(32(46)47)6-12-30(42)43/h1-4,15,18,23-26H,5-14,16-17,35H2,(H2,36,39)(H,37,40)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51)/t23?,24?,25-,26-/m0/s1 |
InChI Key |
OATFQXAGPZGIAC-HDLCADABSA-N |
SMILES |
C1=CC(=CC=C1CCN(C(CCC(=O)N)C(=O)O)C(=O)CCC(C(=O)O)NC(=O)CCC(C(CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN |
Isomeric SMILES |
C1=CC(=CC=C1CCN([C@@H](CCC(=O)N)C(=O)O)C(=O)CC[C@@H](C(=O)O)NC(=O)CCC(C(CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN |
Canonical SMILES |
C1=CC(=CC=C1CCN(C(CCC(=O)N)C(=O)O)C(=O)CCC(C(=O)O)NC(=O)CCC(C(CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Carbon dioxide reduction factor; Methanofuran; Cdr factor; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


